

Controlling particle size and morphology of Pigment Red 264

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Red 264	
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Technical Support Center: Pigment Red 264

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis and control of **Pigment Red 264**, a high-performance diketopyrrolopyrrole (DPP) pigment.

Frequently Asked Questions (FAQs)

Q1: What is **Pigment Red 264**? A1: **Pigment Red 264**, chemically known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] It is characterized by a vibrant bluish-red shade, excellent stability, and high fastness properties.[1][3] Its molecular formula is C30H20N2O2.[1] [4] This pigment is widely used in demanding applications like automotive paints, industrial coatings, plastics, and high-grade printing inks due to its exceptional heat resistance (up to 300°C) and lightfastness.[1][5][6]

Q2: Why is controlling particle size and morphology so critical for **Pigment Red 264**? A2: The control of particle size, shape, and distribution is crucial because these physical characteristics directly influence the pigment's application performance.[2][7] Key properties affected include color strength, opacity, transparency, gloss, and dispersibility.[2][8] For instance, smaller particles generally lead to higher color strength and transparency, while the crystal structure affects the exact color shade and stability.[7][8] Inconsistent particle characteristics can lead to batch-to-batch color variations and poor performance in the final product.[4]



Q3: What are the primary factors that influence the particle size and morphology of **Pigment Red 264** during synthesis? A3: The final particle characteristics are determined by both the initial synthesis (precipitation) conditions and post-synthesis processing.[2] Key factors during synthesis include:

- Reaction Temperature and Time: These parameters affect reaction kinetics and crystal growth.[2][4]
- Solvent Composition: The choice of solvent influences the solubility of precursors and the final pigment, which impacts nucleation and growth.[1]
- pH of the Reaction Mixture: The pH can significantly affect the reaction efficiency and the properties of the resulting pigment.[2][9]
- Purity of Precursors: Impurities in starting materials can lead to off-shades and reduced performance.[4]

Post-synthesis steps like solvent treatment (conditioning) and mechanical milling are also used to refine particle size and morphology.[1][2]

Troubleshooting Guide

Q4: My synthesized pigment exhibits weak color strength and low transparency. What could be the cause? A4: Weak color strength is often linked to excessively large pigment particles or broad particle size distribution. Large particles scatter more light, reducing transparency.

- Troubleshooting Steps:
 - Modify Precipitation Conditions: Control the temperature and the medium during the protonation step where the pigment is formed.[2] Rapid precipitation at lower temperatures can favor the formation of smaller primary particles.
 - Implement Post-Synthesis Milling: After synthesis, the crude pigment can be milled to reduce particle size.[10] Air-jet milling or ball milling are common industrial methods.[2][11]
 - Solvent Treatment: Heating the crude pigment in a suitable organic solvent (a process known as conditioning) can help refine the crystal structure and achieve a more desirable



particle size.[1]

Q5: I am observing significant batch-to-batch inconsistency in the color shade of my pigment. How can I improve reproducibility? A5: Color shade variations are often due to a lack of precise control over reaction conditions or the formation of different polymorphic forms (different crystal structures).[1]

Troubleshooting Steps:

- Strictly Control Reaction Parameters: Ensure that the reaction temperature, time, solvent purity, and pH are precisely controlled and identical for each batch.[4] For many coupling reactions in pigment synthesis, a slightly alkaline pH of around 8.5 is considered optimal.
 [2]
- Ensure Precursor Purity: Use starting materials of high and consistent purity, as impurities can affect the final color.[4]
- Control Crystallization Conditions: The formation of specific polymorphs is highly dependent on crystallization conditions like temperature, solvent, and cooling rate.[1] A controlled cooling profile can promote the formation of a consistent crystal form.

Q6: The dispersibility of my **Pigment Red 264** in a non-aqueous medium is poor, leading to aggregation. A6: Poor dispersibility is typically a surface chemistry issue. The pigment particles may not be adequately wetted by the application medium, causing them to clump together (aggregate).[7]

Troubleshooting Steps:

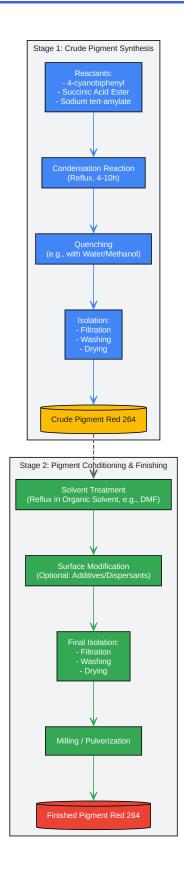
- Surface Treatment: Modify the pigment surface with specific additives during or after manufacturing.[2] These additives can be absorbed onto the particle surface, improving compatibility with the medium through steric or electrostatic repulsion.[7]
- Solvent Conditioning: Heat treatment of the crude pigment in certain organic solvents can modify the surface characteristics and improve dispersibility.[1]
- Use of Dispersants: Incorporate a suitable polymeric dispersant in your formulation to help stabilize the pigment particles within the medium.[12]



Experimental Protocols & Data Synthesis and Refinement Workflow

The general process for producing high-performance **Pigment Red 264** involves a two-stage approach: the synthesis of a crude pigment followed by a refinement or "pigmentation" process to achieve the desired physical properties.





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Caption: General workflow for the synthesis and conditioning of Pigment Red 264.



Protocol 1: Synthesis of Crude Pigment Red 264

This protocol is adapted from a patented method for preparing DPP pigments.[13]

- Reactant Preparation: In a suitable reactor under an inert nitrogen atmosphere, mix sodium metal (0.2 mol) with tert-amyl alcohol (approx. 95 mL). Heat the mixture to melt the sodium and stir until it is completely dissolved, forming sodium tert-amylate.
- Addition of Precursors: Add 4-cyanobiphenyl (0.13 mol) and a succinic acid ester such as cyclohexyl succinate (0.07 mol) to the reactor.
- Condensation Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours.
- Quenching: After the reaction period, cool the mixture to 90°C. Pour the reaction mixture into a water/methanol solution (1:1 weight ratio).
- Precipitation: Heat the resulting suspension to 50°C and hold for 2 hours to ensure complete precipitation.
- Isolation: Cool the suspension to room temperature. Filter the solid product and wash the filter cake with water until it is neutral.
- Drying: Dry the filter cake to obtain the crude red pigment solid. The reported yield for this step is approximately 80%.[13]

Protocol 2: Conditioning of Crude Pigment

This step refines the crude product to achieve the desired particle size, crystal form, and application properties.[13]

- Solvent Reflux: Place the crude pigment (e.g., 30 g of wet filter cake) into a flask with an organic solvent such as N,N-dimethylformamide (DMF) (e.g., 200 g).
- Heat Treatment: Heat the suspension to reflux and maintain for 3-5 hours. This step modifies
 the crystal structure and particle morphology.



- Cooling and Filtration: After reflux, cool the mixture to approximately 20-50°C and filter to collect the pigment.
- Washing and Drying: Wash the filter cake thoroughly with water to remove the residual solvent, then dry and pulverize the final product. The reported yield for this finishing step is around 96%.[13]

Data Tables

Table 1: Typical Synthesis Parameters for DPP Pigments

Parameter	Value / Range	Purpose / Impact	Source(s)
Reaction Temperature	120 - 150°C (Reflux)	Influences reaction rate and crystal growth	[2]
Reaction Time	4 - 10 hours	Ensures reaction completion	[2][13]
рН	~8.5 (Slightly Alkaline)	Can influence reaction efficiency and product properties	[2]

| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions and degradation |[13] |

Table 2: Physical & Fastness Properties of Pigment Red 264

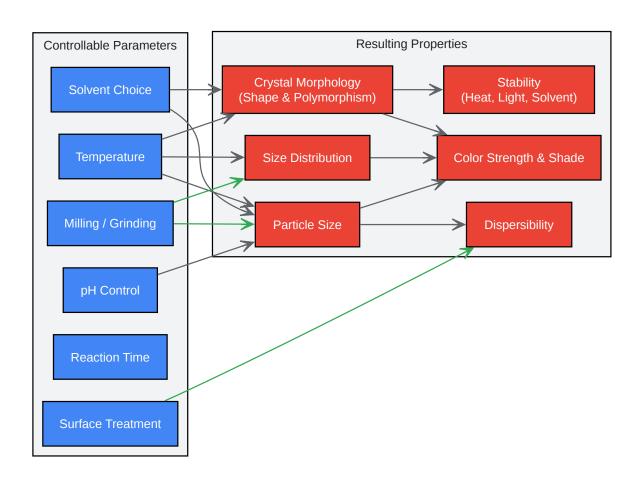
Property	Value	Source(s)
Density	~1.38 g/cm³	[1][3]
Oil Absorption	~54.4 ml/100g	[1][3]
Specific Surface Area	~31.4 m²/g	[3]
Heat Resistance	300 - 320 °C	[3]
Light Fastness (Blue Wool Scale)	8 (Excellent)	[1]



| Migration Resistance | 5 (Excellent) |[3] |

Parameter-Property Relationships

The interplay between synthesis conditions and final pigment properties is complex. The following diagram illustrates key relationships.



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Caption: Influence of key parameters on the final properties of Pigment Red 264.

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- To cite this document: BenchChem. [Controlling particle size and morphology of Pigment Red 264]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384101#controlling-particle-size-and-morphology-of-pigment-red-264]

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